1,2,3,4-Tetrabromobenzene

Polybrominated Biphenyl Synthesis Aryl-Aryl Coupling Flame Retardant Analysis

1,2,3,4-Tetrabromobenzene (C₆H₂Br₄, MW 393.70) is one of three constitutional isomers of tetrabromobenzene, each defined by the arrangement of four bromine substituents on the benzene ring. Unlike the more widely studied 1,2,4,5-isomer (CAS 636-28-2), the 1,2,3,4-substitution pattern imparts distinct physicochemical properties—including a markedly lower melting point (~60–62 °C vs.

Molecular Formula C6H2Br4
Molecular Weight 393.70 g/mol
CAS No. 22311-25-7
Cat. No. B13676488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrabromobenzene
CAS22311-25-7
Molecular FormulaC6H2Br4
Molecular Weight393.70 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)Br)Br)Br
InChIInChI=1S/C6H2Br4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
InChIKeyQRFALSDGOMLVIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrabromobenzene (CAS 22311-25-7) – Procurement-Relevant Identity and Isomer Differentiation


1,2,3,4-Tetrabromobenzene (C₆H₂Br₄, MW 393.70) is one of three constitutional isomers of tetrabromobenzene, each defined by the arrangement of four bromine substituents on the benzene ring [1]. Unlike the more widely studied 1,2,4,5-isomer (CAS 636-28-2), the 1,2,3,4-substitution pattern imparts distinct physicochemical properties—including a markedly lower melting point (~60–62 °C vs. 180–182 °C) and higher density (2.553 g/cm³ vs. ~3.07 g/cm³)—that directly influence handling, formulation, and synthetic utility . This isomer is supplied primarily as a research intermediate (typical purity ≥98%) and requires cool, dry storage conditions .

Why 1,2,3,4-Tetrabromobenzene Cannot Be Replaced by Other Tetrabromobenzene Isomers


Substituting 1,2,3,4-tetrabromobenzene with the 1,2,4,5- or 1,2,3,5-isomer introduces risks of failed synthesis, altered material performance, and inconsistent toxicological profiles. The contiguous 1,2,3,4-bromination pattern enables regioselective aryl–aryl coupling reactions that are inaccessible to the non-contiguous 1,2,4,5-isomer, which instead preferentially forms 1,4-aryne intermediates [1][2]. Quantitative differences in vapor pressure, boiling point, and density further preclude simple interchange in formulation and thermal processing workflows . The data below substantiate why isomer-specific procurement is essential.

Quantitative Evidence for Differentiating 1,2,3,4-Tetrabromobenzene from Closest Analogs


Synthetic Regioselectivity: Exclusive Access to 2,3,4,5-Tetrasubstituted PBBs

1,2,3,4-Tetrabromobenzene is the only tetrabromobenzene isomer that enables direct aryl–aryl coupling with bromoanilines to yield 2,3,4,5-tetrasubstituted polybrominated biphenyls (PBBs). When the analogous coupling is attempted with 1,2,4,5-tetrabromobenzene, the 2,3,4,5-substitution pattern is not accessible because the 1,2,4,5-isomer preferentially generates 1,4-aryne intermediates rather than participating in the desired cross-coupling manifold [1][2].

Polybrominated Biphenyl Synthesis Aryl-Aryl Coupling Flame Retardant Analysis

Boiling Point Differentiation: 1,2,3,4- vs. 1,2,4,5-Tetrabromobenzene

The boiling point of 1,2,3,4-tetrabromobenzene (334.5 °C at 760 mmHg) exceeds that of 1,2,4,5-tetrabromobenzene (327.5 °C at 760 mmHg) by 7.0 °C . While the absolute difference is modest, it reflects the lower symmetry and altered intermolecular interactions of the 1,2,3,4-isomer, which can influence distillation cut points and thermal stability margins in high-temperature processes.

Thermal Properties Distillation Process Engineering

Density as a Handling and Formulation Differentiator

1,2,3,4-Tetrabromobenzene exhibits a density of 2.553 g/cm³, approximately 17% lower than the 3.072 g/cm³ reported for 1,2,4,5-tetrabromobenzene [1]. The lower density of the 1,2,3,4-isomer affects bulk handling, volumetric dosing, and dispersion characteristics in polymer blends.

Physical Property Formulation Material Safety

Melting Point: A 120 °C Window Separating the 1,2,3,4- and 1,2,4,5-Isomers

The melting point of 1,2,3,4-tetrabromobenzene is approximately 60–62 °C, roughly 120 °C lower than that of 1,2,4,5-tetrabromobenzene (180–182 °C) [1]. This extreme depression arises from the reduced molecular symmetry of the contiguous bromination pattern, which disrupts crystal packing efficiency.

Thermal Analysis Purity Assessment Storage

Photochemical Dehalogenation Regiochemistry: Isomer-Dependent Product Profiles

Under simulated sunlight, 1,2,3,5-tetrabromobenzene undergoes photohydrodehalogenation to yield a characteristic product mixture (1,3,5-tribromobenzene 60 ± 2%, 1,2,4-tribromobenzene 29 ± 2%, 1,2,3-tribromobenzene 11 ± 1%), whereas pentachlorobenzene is inert under identical conditions [1]. Although the 1,2,3,4-isomer was not tested in this study, the isomer-specific regiochemistry demonstrates that each tetrabromobenzene isomer follows a distinct photodegradation pathway determined by bromine substitution pattern. 1,2,4,5-Tetrabromobenzene, with its para-related bromines, is expected to exhibit yet another product distribution.

Environmental Fate Photodegradation Sunlight Remediation

Cytochrome P450 Induction Potency: 1,2,4,5-Tetrabromobenzene vs. Hexabromobenzene

In a 28-day repeated-dose rat study, 1,2,4,5-tetrabromobenzene increased total liver cytochrome P450 concentration several-fold more than its parent flame retardant hexabromobenzene (HBB). Specifically, 1,2,4,5-tetraBB increased CYP 2B (PROD) activity by up to 2-fold, whereas HBB produced a tenfold increase in CYP 1A (EROD) activity with a significantly lower induction of CYP 2B [1]. This demonstrates that even within the same bromobenzene class, isomer and bromination level dramatically shift enzyme induction profiles.

Toxicology Metabolism Cytochrome P450

1,2,3,4-Tetrabromobenzene – Evidence-Backed Application Scenarios


Synthesis of 2,3,4,5-Tetrasubstituted Polybrominated Biphenyl Analytical Standards

1,2,3,4-Tetrabromobenzene is the essential aryl–aryl coupling partner for synthesizing 2,3,4,5-tetrasubstituted PBB congeners [1]. These PBBs are required as authentic reference standards for quantifying components of commercial flame retardant mixtures (FireMaster FF-1, BP-6) in environmental monitoring, food safety, and human biomonitoring programs. No other tetrabromobenzene isomer can access this substitution pattern [1].

Isomer-Specific Environmental Fate and Photodegradation Studies

The class-level evidence demonstrates that photochemical dehalogenation of tetrabromobenzenes is highly isomer-dependent, with distinct product distributions for each substitution pattern [2]. Researchers studying the environmental persistence of brominated flame retardant degradation products must source the exact isomer to generate authentic degradation product profiles. Using the wrong isomer yields irrelevant photoproduct data and confounds environmental risk assessment [2].

Thermal Processing and Distillation-Based Purification Workflows

The boiling point of 1,2,3,4-tetrabromobenzene (334.5 °C) is 7 °C higher than that of 1,2,4,5-tetrabromobenzene (327.5 °C) , enabling isomer separation by fractional distillation. The large melting point gap of ~120 °C further permits purification by melt crystallization or differential solubility. These physical property differences must be factored into procurement specifications when designing thermal separation processes .

Toxicological and Metabolism Studies of Brominated Aromatic Compounds

In-class data show that 1,2,4,5-tetrabromobenzene and hexabromobenzene induce hepatic cytochrome P450 enzymes with markedly different isoform selectivity and potency [3]. Although 1,2,3,4-tetrabromobenzene has not been directly studied in this model, the isomer-dependence of toxicity established across the bromobenzene series [3] necessitates isomer-specific procurement for any structure–activity relationship (SAR) or metabolism investigation involving tetrabromobenzenes.

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